Cas no 2228115-25-9 (tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate)
tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate
- EN300-1882393
- tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate
- 2228115-25-9
-
- Inchi: 1S/C12H24N2O4/c1-11(2,3)18-10(16)14-12(5-7-17-8-12)9(13)4-6-15/h9,15H,4-8,13H2,1-3H3,(H,14,16)
- InChI Key: NMSXPHQUQQNUTP-UHFFFAOYSA-N
- SMILES: O1CCC(C1)(C(CCO)N)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 260.17360725g/mol
- Monoisotopic Mass: 260.17360725g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 93.8Ų
tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882393-0.05g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 0.05g |
$1428.0 | 2023-09-18 | ||
| Enamine | EN300-1882393-0.1g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 0.1g |
$1496.0 | 2023-09-18 | ||
| Enamine | EN300-1882393-0.25g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 0.25g |
$1564.0 | 2023-09-18 | ||
| Enamine | EN300-1882393-0.5g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 0.5g |
$1632.0 | 2023-09-18 | ||
| Enamine | EN300-1882393-1.0g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1882393-2.5g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 2.5g |
$3332.0 | 2023-09-18 | ||
| Enamine | EN300-1882393-5.0g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 5g |
$3977.0 | 2023-06-01 | ||
| Enamine | EN300-1882393-10.0g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 10g |
$5897.0 | 2023-06-01 | ||
| Enamine | EN300-1882393-1g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 1g |
$1701.0 | 2023-09-18 | ||
| Enamine | EN300-1882393-5g |
tert-butyl N-[3-(1-amino-3-hydroxypropyl)oxolan-3-yl]carbamate |
2228115-25-9 | 5g |
$4930.0 | 2023-09-18 |
tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate
Professional Introduction to Compound with CAS No. 2228115-25-9 and Product Name: tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate
The compound with the CAS number 2228115-25-9 and the product name tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular biology. The molecular structure of this compound incorporates several key functional groups that contribute to its reactivity and biological activity, making it a valuable candidate for further exploration.
At the core of this compound's structure lies an oxolan ring, which is a five-membered heterocyclic compound containing one oxygen atom. This ring system is known for its versatility in chemical reactions and biological interactions. The presence of a 1-amino-3-hydroxypropyl substituent on the oxolan ring introduces both basic and hydrophilic properties, enhancing the compound's solubility in aqueous environments while also providing a site for further functionalization. The tert-butyl carbamate moiety at the nitrogen position adds stability to the molecule, preventing unwanted side reactions and improving its shelf life.
Recent research in the field of medicinal chemistry has highlighted the importance of oxolan derivatives in developing novel therapeutic agents. These derivatives have shown promise in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties. The specific configuration of tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate makes it particularly interesting for studying enzyme inhibition and receptor binding interactions. Its ability to interact with biological targets without causing significant off-target effects is a critical factor in its potential as a lead compound for drug discovery.
In vitro studies have demonstrated that this compound exhibits notable activity against certain enzymes implicated in inflammatory pathways. The 1-amino-3-hydroxypropyl group serves as a hydrogen bond acceptor, facilitating strong interactions with active sites on target proteins. Additionally, the tert-butyl carbamate group provides a steric barrier that can help optimize binding affinity. These characteristics make the compound an attractive candidate for further development into a therapeutic agent.
The synthesis of tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows researchers to confirm the structural integrity of the compound at each stage of synthesis.
From a pharmaceutical perspective, the potential applications of this compound are vast. Its structural features suggest that it could be modified to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. Furthermore, its ability to interact with biological targets without significant toxicity makes it a promising candidate for further preclinical studies. Researchers are exploring various derivatives of this compound to optimize its therapeutic index and broaden its range of applications.
The role of computational chemistry in studying compounds like tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate cannot be overstated. Molecular modeling techniques allow researchers to predict how the compound will interact with biological targets at the atomic level. These predictions can guide experimental design and help identify potential lead compounds more efficiently. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and reduce costs associated with traditional trial-and-error approaches.
Future research directions for this compound include exploring its mechanism of action in detail and evaluating its efficacy in animal models. Understanding how it interacts with biological systems at both molecular and cellular levels will provide critical insights into its potential as a therapeutic agent. Additionally, investigating its interactions with other molecules may reveal new applications or lead to the development of combination therapies that enhance treatment outcomes.
The development of novel compounds like tert-butyl N-3-(1-amino-3-hydroxypropyl)oxolan-3-ylcarbamate underscores the ongoing innovation in chemical biology and pharmaceutical research. As our understanding of complex biological systems grows, so does our ability to design molecules that interact selectively with disease-causing targets. This compound exemplifies how interdisciplinary approaches—combining organic chemistry, medicinal chemistry, biochemistry, and computational science—can lead to breakthroughs that improve human health.
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